N-(propan-2-yl)-9H-purin-6-amine

Description

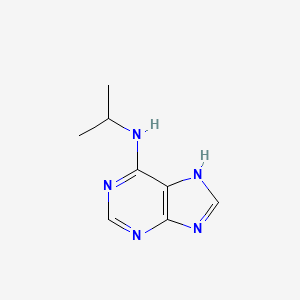

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-yl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBFHJTVTOEWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879179 | |

| Record name | ADENINE,N6-I-PROPYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Roles and Mechanisms of N Propan 2 Yl 9h Purin 6 Amine in Biological Systems

N-(propan-2-yl)-9H-purin-6-amine as a Cytokinin and its Plant Hormonal Function

Cytokinin Signal Transduction Pathway in Plants

The signaling pathway for cytokinins, including this compound, is a multistep phosphorelay system analogous to the two-component signaling systems found in prokaryotes. biologists.comnih.gov This pathway facilitates the transmission of the cytokinin signal from the cell membrane to the nucleus, where it ultimately modulates the expression of specific genes. biologists.comnih.gov The core components of this pathway are cytokinin receptors, histidine phosphotransfer proteins, and response regulators. nih.gov

Cytokinins are perceived by membrane-bound histidine kinase receptors. biologists.combiologists.comnih.gov The binding of a cytokinin like this compound to its receptor initiates a cascade of phosphorylation events. The activated receptor autophosphorylates a conserved histidine residue within its kinase domain. tandfonline.com In Arabidopsis thaliana, the primary cytokinin receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4/CRE1. tandfonline.comfrontiersin.org Studies have shown that these receptors can be blocked by certain antagonist molecules, demonstrating the specificity of the binding interaction. nih.gov The interaction between the cytokinin and its receptor is the critical first step that triggers the entire downstream signaling cascade.

Following receptor activation, the phosphoryl group is transferred to a family of proteins known as histidine phosphotransfer proteins (HPts), or in Arabidopsis, AHPs. tandfonline.comnih.gov These proteins act as shuttles, moving the phosphoryl group from the cytokinin receptors in the cytoplasm to the response regulators located in the nucleus. tandfonline.comoup.com The AHPs are considered positive regulators of cytokinin signaling, and their function is crucial for relaying the signal onward. nih.govnih.gov While some studies initially suggested that AHPs translocate from the cytosol to the nucleus in response to cytokinin, more recent evidence indicates that they are persistently located in both compartments and their distribution is independent of the cytokinin signal. tandfonline.com

Table 1: Key AHP Proteins in Arabidopsis thaliana and their Role in Cytokinin Signaling

| AHP Protein | Role in Cytokinin Signaling |

| AHP1, AHP2, AHP3, AHP5 | Positive regulators, showing functional redundancy. nih.govnih.gov |

| AHP4 | May have a negative regulatory role in some responses. nih.gov |

| AHP6 | Considered a pseudo-AHP as it lacks the conserved histidine for phosphorylation and acts as a negative regulator. tandfonline.com |

The final step in the cytokinin signal transduction pathway involves the response regulators (RRs). nih.gov Upon receiving the phosphoryl group from the HPts, these nuclear proteins mediate the cellular response, primarily by regulating the transcription of target genes. oup.com There are two main types of response regulators involved in cytokinin signaling: Type-B and Type-A.

Type-B Response Regulators: These are transcription factors that are activated by phosphorylation. oup.com Once activated, they bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby turning on their expression. frontiersin.org In Arabidopsis, ARR1, ARR10, and ARR12 are key Type-B ARRs that play a predominant role in mediating cytokinin responses. nih.govwikipedia.org

Influence on Plant Growth and Developmental Processes

The cytokinin signaling cascade, initiated by compounds like this compound, has profound effects on various aspects of plant growth and development.

A primary and well-documented role of cytokinins is the regulation of cell division and differentiation. biologists.commdpi.com Working in concert with another plant hormone, auxin, cytokinins can stimulate cell proliferation. harvard.edunih.gov Research has demonstrated that expressing the gene for isopentenyl transferase (ipt), an enzyme responsible for cytokinin biosynthesis, specifically in actively dividing cells leads to enhanced plant growth and larger organs. researchgate.net This increase in organ size is a consequence of both an increased number of cells and an increase in cell size, highlighting the dual role of cytokinins in promoting both cell division and cell expansion. researchgate.net The regulation of key cell cycle genes, such as cyclins, is a downstream effect of cytokinin signaling, directly linking the hormone to the machinery of cell division. researchgate.net

Modulation of Shoot and Root Organogenesis and Development

This compound is a potent regulator of both shoot and root development, often exhibiting contrasting effects on these two vital plant organs. It is a key component in the process of organogenesis, the development of plant organs.

In tissue culture, this compound has been shown to stimulate cell division and induce the formation of shoots from undifferentiated callus tissue. plantgrowthhormones.comresearchgate.net For instance, in Solanum melongena (eggplant), the application of this compound in combination with other growth regulators led to high-frequency shoot proliferation from cotyledonary nodes. researchgate.net Similarly, it promotes the development of axillary shoots in fruit trees like apples and pears. plantgrowthhormones.com

Conversely, this compound generally acts as an inhibitor of root growth. nih.gov Studies on Arabidopsis thaliana have demonstrated that treatment with this compound significantly reduces root elongation. nih.gov In the tropical seagrass Enhalus acoroides, increasing concentrations of N6-(2-Isopentenyl) Adenine (B156593) (2iP), another name for the compound, were found to inhibit the initiation and growth of roots. tci-thaijo.org This differential effect on shoot and root growth is a classic example of the antagonistic roles cytokinins can play in plant development.

Table 1: Effects of this compound on Shoot and Root Development

| Plant Species | Observed Effect | Finding | Reference |

|---|---|---|---|

| Solanum melongena (eggplant) | Shoot Proliferation | High-frequency shoot proliferation was observed from cotyledonary nodes on a medium containing this compound. | researchgate.net |

| Apple, Pear, Rose | Axillary Shoot Promotion | Promotes the growth of axillary shoots. | plantgrowthhormones.com |

| Arabidopsis thaliana | Root Growth Inhibition | Treatment with 1 µM of the compound resulted in an approximate 74% reduction in root growth compared to the control. | nih.gov |

| Enhalus acoroides (seagrass) | Root Growth Inhibition | Inhibited the initiation and elongation of roots in a concentration-dependent manner. | tci-thaijo.org |

Impact on Senescence and Chloroplast Development

One of the well-documented roles of this compound is its ability to delay the process of leaf senescence, the programmed aging and death of leaves. This is intrinsically linked to its positive influence on chloroplasts, the sites of photosynthesis.

Research has consistently shown that the application of this compound can significantly retard the degradation of chlorophyll (B73375), a key indicator of senescence. nih.govresearchgate.net In detached cotyledons of Arabidopsis thaliana, treatment with this cytokinin resulted in a two to three-fold higher retention of chlorophyll compared to untreated controls. nih.gov This delay in senescence is associated with the upregulation of genes related to photosynthesis and the downregulation of genes involved in catabolic processes. nih.govresearchgate.net

Table 2: Impact of this compound on Senescence and Chloroplasts

| Plant Species | Process | Key Finding | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Leaf Senescence | Treatment with iP retained 2-3 times more chlorophyll in detached cotyledons compared to controls. | nih.gov |

| Arabidopsis thaliana | Gene Expression | Upregulates photosynthetic genes and downregulates catabolic genes during senescence. | nih.govresearchgate.net |

| Isoprene-emitting Poplar and Arabidopsis | Chloroplast Metabolism | Enhanced levels of isopentenyl adenine were linked to an increased chloroplast metabolic rate. | nih.gov |

Involvement in Nodulation, Sink/Source Relationships, and Vascular Development

This compound, as a key cytokinin, is deeply involved in the complex processes of nutrient allocation, symbiotic interactions, and the development of the plant's vascular system.

In the context of symbiotic nitrogen fixation in legumes, cytokinins are known to be crucial for the formation of root nodules. While direct studies on the specific role of this compound in nodulation are part of a broader understanding of cytokinin action, it is established that cytokinin signaling is essential for the initiation of nodule organogenesis.

This compound also plays a significant role in regulating sink-source relationships, which govern the distribution of photosynthetic products (sugars) from their site of production (source tissues, mainly mature leaves) to areas of active growth and storage (sink tissues, such as roots, fruits, and young leaves). frontiersin.orgnih.govresearchgate.netresearchgate.net Cytokinins can influence the strength of sink tissues, thereby affecting nutrient partitioning throughout the plant. frontiersin.orgnih.gov They are known to regulate enzymes and transporters involved in sugar and amino acid metabolism and transport. researchgate.netresearchgate.net

Furthermore, cytokinins are integral to the development of the vascular system, the network of xylem and phloem that transports water, nutrients, and signaling molecules. The balance between auxin and cytokinin is critical for patterning the vascular tissues during both primary and secondary growth.

Role in Plant Immunity and Responses to Biotic and Abiotic Stresses

This compound is a key player in the plant's defense arsenal, mediating responses to both living (biotic) and non-living (abiotic) environmental challenges.

In plant immunity, cytokinins can act as positive regulators of defense against biotrophic pathogens, which feed on living host tissue. nih.gov They can enhance defense responses, often in conjunction with salicylic (B10762653) acid, a key defense hormone. nih.gov However, the role of cytokinins in plant-pathogen interactions can be complex, as some pathogens have evolved to manipulate host cytokinin levels to their own advantage, promoting susceptibility. nih.gov

The response to abiotic stresses such as drought and salinity is also modulated by this compound. The effect can be either positive or negative depending on the plant species, the severity and duration of the stress, and the specific cytokinin concentration. mdpi.comnih.govnih.govfrontiersin.org In some cases, elevated cytokinin levels have been shown to enhance drought tolerance by delaying stress-induced leaf senescence and boosting the activity of antioxidant systems. mdpi.comfrontiersin.org Conversely, in other situations, a reduction in cytokinin levels has been linked to increased tolerance to drought and salt stress, partly by promoting a larger root system for better water uptake. mdpi.comnih.gov

Table 3: Role of this compound in Stress Responses

| Stress Type | Observed Role | Mechanism/Effect | Reference |

|---|---|---|---|

| Biotic Stress (Biotrophic Pathogens) | Positive regulator of defense | Enhances defense responses, often in crosstalk with salicylic acid. | nih.gov |

| Drought Stress | Positive or Negative Regulator | Can enhance tolerance by delaying senescence and boosting antioxidants, or reduced levels can promote a larger root system. | mdpi.comnih.govfrontiersin.org |

| Salinity Stress | Positive or Negative Regulator | Effects on salt tolerance are species- and condition-dependent. | mdpi.com |

Photomorphogenic Development and Environmental Interactions

This compound is also involved in photomorphogenesis, the process by which light regulates plant growth and development. This is particularly evident in the transition from skotomorphogenesis (development in the dark) to photomorphogenesis (development in the light).

In the tropical seagrass Enhalus acoroides, treatment with increasing concentrations of N6-(2-Isopentenyl) Adenine (2iP) showed positive effects on hypocotyl and leaf development under controlled laboratory conditions, suggesting a role in promoting light-mediated developmental programs. tci-thaijo.org The highest average leaf length was observed in the presence of 100 µM of the compound. tci-thaijo.org This indicates that this compound can influence how plants respond to and utilize light signals for their growth and development.

Interactions with Other Plant Hormonal Regulatory Networks

The functions of this compound are not carried out in isolation but are intricately linked with other hormonal pathways, most notably with auxins.

The interaction between cytokinins, including this compound, and auxins is a cornerstone of plant developmental biology. This crosstalk can be both synergistic and antagonistic, depending on the specific developmental context and the relative concentrations of the two hormones.

A classic example of their antagonistic relationship is in the regulation of apical dominance, where auxin produced in the shoot apex suppresses the growth of axillary buds, while cytokinins promote it. In root development, the balance between auxin and cytokinin is crucial for maintaining the size and activity of the root apical meristem. High auxin-to-cytokinin ratios generally favor root formation, while low ratios promote shoot development.

Interplay with Abscisic Acid (ABA) Signaling

The intricate network of plant hormone signaling pathways is essential for regulating growth, development, and responses to environmental stress. Abscisic acid (ABA) is a key phytohormone involved in mediating a wide range of physiological processes, including seed germination, stomatal regulation, and stress tolerance. mdpi.com The core ABA signaling pathway involves ABA receptors (PYR/PYL/RCARs), which, upon binding to ABA, inhibit Type 2C protein phosphatases (PP2Cs). nih.gov This de-represses SNF1-related protein kinase 2s (SnRK2s), which then phosphorylate downstream targets to elicit ABA-induced responses. nih.gov

While direct studies on the interplay between this compound and ABA signaling are limited, research on related adenine derivatives, such as N6-methyladenosine (m6A), provides insights into potential mechanisms of interaction. N6-methyladenosine is a prevalent internal modification in eukaryotic mRNAs and plays a crucial role in regulating gene expression. nih.gov Recent findings have shown that m6A modification and its reader protein, EVOLUTIONARILY CONSERVED C-TERMINAL REGION 8 (ECT8), act as a negative feedback regulator of ABA signaling in Arabidopsis. nih.gov In response to ABA, m6A-modified ABA receptor (PYL7) mRNA is sequestered by ECT8 into phase-separated condensates within stress granules. nih.gov This sequestration reduces the amount of PYL7 mRNA available for translation, thereby lowering the levels of the PYL7 protein and dampening the plant's perception of ABA. nih.gov The absence of ECT8 leads to an over-accumulation of PYL7, resulting in hypersensitivity to ABA and enhanced drought tolerance. nih.gov

This mechanism highlights how a modified adenine nucleoside can fine-tune the ABA signaling pathway, preventing an overreaction to stress signals. Given the structural similarity of this compound to adenine, it is plausible that it could also influence ABA signaling, potentially by interacting with the components of the m6A regulatory machinery or other elements of the ABA signal transduction cascade. However, further research is needed to elucidate the specific interactions, if any, between this compound and the ABA signaling pathway.

Relationships with Gibberellins, Ethylene (B1197577), and Strigolactones in Developmental Control

Plant development is a complex process governed by the coordinated action of multiple phytohormones. Gibberellins (GAs), ethylene, and strigolactones (SLs) are key players in this regulatory network, controlling a wide array of developmental processes from seed germination to shoot and root architecture. nih.govfrontiersin.org

Gibberellins (GAs) are diterpenoid hormones that promote growth, primarily through stimulating cell elongation and division. nih.govyoutube.com The GA signaling pathway involves the GA receptor GID1, which, upon binding to GA, targets DELLA proteins for degradation. nih.gov DELLA proteins are transcriptional regulators that repress growth; their degradation thus leads to the activation of GA-responsive genes. nih.gov

Ethylene , a gaseous hormone, regulates a multitude of developmental processes, including fruit ripening, senescence, and stress responses. nih.govmdpi.com The ethylene signaling pathway is initiated by the binding of ethylene to its receptors, which are located in the endoplasmic reticulum. nih.gov In the absence of ethylene, the receptors activate the CTR1 protein kinase, which represses the downstream signaling pathway. nih.gov Ethylene binding inactivates the receptors, leading to the de-repression of the pathway and the activation of ethylene-responsive transcription factors. nih.gov

Strigolactones (SLs) are a more recently discovered class of phytohormones derived from carotenoids. frontiersin.org They are known to inhibit shoot branching and regulate root architecture. frontiersin.orgmdpi.com The SL signaling pathway involves the α/β-hydrolase DWARF14 (D14) as the SL receptor. nih.gov Binding of SL to D14 leads to the recruitment and degradation of SMXL proteins, which are repressors of SL signaling. nih.gov

While the individual roles and signaling pathways of these hormones are well-characterized, their interplay is complex and often involves crosstalk at multiple levels. For instance, SLs and ethylene have been shown to interact in the regulation of root hair elongation. frontiersin.org Similarly, interactions between GAs and ethylene are crucial for processes like apical hook development. nih.gov

Currently, there is a lack of direct scientific evidence from the provided search results detailing the specific relationships between this compound and the signaling pathways of gibberellins, ethylene, and strigolactones. Further investigation is required to determine if and how this purine (B94841) derivative modulates the intricate hormonal network controlling plant development.

Other Biological Activities and Molecular Interactions in Model Systems

Interactions with DNA Polymerases and DNA Lesions, e.g., N6-isopropyladenine DNA Adducts

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. They are essential for DNA replication and repair. The presence of DNA lesions, which are sites of damage in the DNA molecule, can impede the function of DNA polymerases and lead to mutations if not repaired.

One such lesion is the N6-isopropyladenine DNA adduct. Studies have investigated the effects of this adduct on DNA polymerization by different types of human DNA polymerases. The replicative DNA polymerase alpha (a B-family polymerase) is significantly blocked by the N2-isopropylguanine adduct, a structurally related lesion. In contrast, the N6-isopropyladenine adduct only modestly affects the efficiency and accuracy of DNA synthesis by DNA polymerase alpha.

Translesion synthesis (TLS) DNA polymerases, such as eta (η) and iota (ι) (Y-family polymerases), are specialized enzymes that can bypass DNA lesions during replication. Research has shown that both DNA polymerase η and ι can efficiently and accurately bypass the N6-isopropyladenine adduct. A steady-state kinetic analysis revealed that these TLS polymerases preferentially insert the correct nucleotide, thymine (B56734) (Thy), opposite the N6-isopropyladenine lesion with an accuracy similar to that observed for the undamaged adenine nucleotide. This indicates that the N6-isopropyladenine lesion has minimal blocking and mutagenic potential for these specialized polymerases.

These findings suggest that the positioning of the isopropyl group on the purine ring is a critical determinant for the impact on replication by a replicative polymerase but has little effect on the activity of translesion synthesis polymerases.

| DNA Adduct | DNA Polymerase | Effect on Polymerization | Nucleotide Insertion |

| N6-isopropyladenine | DNA polymerase alpha | Modest effect on efficiency and accuracy | Comparable accuracy to unadducted adenine |

| N6-isopropyladenine | DNA polymerase eta | Minimal blocking and mutagenic potential | Preferential insertion of correct nucleotide (Thy) |

| N6-isopropyladenine | DNA polymerase iota | Minimal blocking and mutagenic potential | Preferential insertion of correct nucleotide (Thy) |

| N2-isopropylguanine | DNA polymerase alpha | Powerful block to polymerization | - |

Table 1: Interaction of Isopropyl-Purine Adducts with DNA Polymerases

Modulation of Cellular Processes in Macrophage-like Cell Models

Macrophages are a type of white blood cell that play a crucial role in the immune system by engulfing and digesting cellular debris, foreign substances, microbes, and cancer cells. They are also involved in initiating and resolving inflammation. The function of macrophages can be modulated by various stimuli, including the physical properties of their microenvironment and chemical signals.

Furthermore, m6A modifications have been implicated in the differentiation and function of macrophages in various diseases. nih.gov For example, the m6A-machinery can influence macrophage polarization, the process by which macrophages adopt different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). nih.gov

| Compound/Modification | Cell Model | Observed Effect | Potential Implication |

| N6-methyladenosine (m6A) | Macrophages | Modulates inflammatory response in a stiffness-dependent manner. | Regulation of inflammation in different tissue environments. |

| N6-methyladenosine (m6A) | Macrophages | Influences macrophage polarization (M1/M2). | Role in immune regulation and disease pathogenesis. |

Table 2: Modulation of Macrophage-like Cells by a Modified Adenine

Given these findings with a related compound, it is conceivable that this compound could also modulate cellular processes in macrophage-like cells. However, direct experimental evidence from the provided search results is lacking. Future studies are needed to explore the potential immunomodulatory effects of this compound on macrophage function.

Structure Activity Relationships and Computational Investigations of N Propan 2 Yl 9h Purin 6 Amine

Elucidation of Structure-Activity Relationships (SAR) for N-(propan-2-yl)-9H-purin-6-amine Derivatives.

Impact of Substituent Modifications on Biological Potency and Receptor Selectivity

Modifications to the substituents on the purine (B94841) ring and the N6-isopropyl group have profound effects on the biological activity and receptor selectivity of this compound analogs.

In a study of N-substituted 8-trifluoromethyl-9H-purin-6-amine derivatives, a wide range of substitutions were found to be tolerated, leading to compounds with sub-micromolar potency as mitochondrial uncouplers. digitellinc.com This suggests that the N-substituent can be varied to fine-tune the activity and pharmacokinetic properties. digitellinc.com For example, the lead compound SHK219 from this series demonstrated an EC50 of 820 nM in rat L6 myoblasts. digitellinc.com

Furthermore, in the context of adenosine (B11128) receptor agonists, modifications at the 5'-position and the N6-position of adenosine analogs have been shown to significantly impact receptor selectivity. nih.gov For instance, 5'-uronamide substituents were found to favor A3 adenosine receptor selectivity in the order of N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl. nih.gov The combination of a 5'-N-methyluronamide and an N6-(3-substituted-benzyl) group was found to be optimal for both potency and selectivity at A3 receptors. nih.gov

The table below summarizes the impact of various substituents on the biological activity of purine derivatives.

| Compound/Derivative | Modification | Effect on Biological Activity | Reference |

| N-substituted 8-trifluoromethyl-9H-purin-6-amines | N-substitutions | Tolerated a wide range of substitutions, leading to potent mitochondrial uncouplers. | digitellinc.com |

| 5'-uronamide adenosine analogs | 5'-substituents | Favored A3 adenosine receptor selectivity (N-methyl > N-ethyl > unsubstituted > N-cyclopropyl). | nih.gov |

| N6-(3-substituted-benzyl)adenosines | N6-substituents | Optimal for potency and selectivity at A3 receptors when combined with 5'-N-methyluronamides. | nih.gov |

| 6,7-disubstituted purine derivatives | C6 and N7 substitutions | The nature of the C6 substituent influences the regioselectivity of N7-alkylation and biological activity. | nih.gov |

Stereochemical Considerations and Enantiomeric Activity Profiles

Stereochemistry plays a crucial role in the biological activity of chiral drugs, and this compound derivatives are no exception. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets like receptors and enzymes. nih.gov

Enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. nih.gov One enantiomer may be biologically active while the other is inactive, or they may have different potencies or even different biological activities altogether. nih.gov This is because the binding site of a biological target is also chiral, and only one enantiomer may fit correctly to elicit a biological response. nih.gov

For instance, in the case of the antiviral agent (S)-9-(2,3-dihydroxypropyl)adenine, the stereochemistry at the 9-position is critical for its activity. nih.gov Similarly, for derivatives of this compound that are chiral, the individual enantiomers may display distinct activity profiles. The (S)-enantiomer of a purine conjugate has been shown to exhibit high antiviral activity. mdpi.com

The table below highlights the importance of stereochemistry in the activity of related compounds.

| Compound | Stereochemical Feature | Impact on Activity | Reference |

| (S)-9-(2,3-dihydroxypropyl)adenine | (S)-configuration at the 9-position | Crucial for antiviral activity. | nih.gov |

| (S)-enantiomer of a purine conjugate | (S)-configuration | Exhibited high antiviral activity against Herpes Simplex Virus type 1. | mdpi.com |

Advanced Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of molecules like this compound at the atomic level. These methods provide insights that complement experimental findings and guide the design of new, more potent, and selective compounds.

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are used to study the fundamental properties of molecules, such as their three-dimensional structure (conformation) and the distribution of electrons (electronic structure). These calculations can predict the most stable conformations of a molecule and provide information about its reactivity. nih.govkuleuven.benih.gov

Conformational analysis helps to understand how a molecule can change its shape and which shapes are energetically preferred. slideshare.netyoutube.comnih.govyoutube.comyoutube.com For example, quantum chemical calculations on (S)-9-(2,3-dihydroxypropyl)adenine revealed its most thermodynamically advantageous conformations. nih.gov Similarly, a combination of quantum-chemical calculations and rotational spectroscopy has been used to investigate the conformational isomerism of isopropylamine (B41738) and n-propylamine. nih.gov

These computational methods can also be used to calculate various molecular properties that are important for understanding a molecule's behavior. kuleuven.be

Molecular Docking and Dynamics Simulations with Target Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a large biological molecule (macromolecule), such as a receptor or enzyme. mdpi.comnih.govnih.govyoutube.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, helping to understand the binding mode and the key interactions that stabilize the complex. nih.gov For example, docking studies of adenosine derivatives have provided insights into their binding with the bone morphogenetic protein receptor 1b (BMPR1b). nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-target interaction over time. These simulations can reveal how the ligand and the target move and adapt to each other, providing a more realistic picture of the binding process. mdpi.comnih.govnih.govyoutube.com MD simulations have been used to study the interactions between various drugs and biological membranes. mdpi.com

The table below provides examples of how these techniques have been applied.

| Technique | Application | Key Findings | Reference |

| Molecular Docking | Studied the binding of adenosine derivatives to BMPR1b. | Supported the conclusion that a derivative acts as a prodrug. | nih.gov |

| Molecular Dynamics | Investigated the interaction of nucleoside analog reverse-transcriptase inhibitors with phospholipid membranes. | Showed higher affinity for certain types of membranes due to electrostatic interactions. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.comjapsonline.comnih.govnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a correlation between these descriptors and the observed biological activity. nih.gov These models can then be used to predict the activity of new compounds and to guide the design of more potent molecules. japsonline.com

For example, QSAR studies have been successfully applied to model the inhibitory activity of various compounds, including derivatives of isoquinoline (B145761) and pyrimido-isoquinolin-quinone. japsonline.comnih.gov These models have helped in the design of new antibacterial drugs. nih.gov

The table below summarizes the application of QSAR in drug design.

| Compound Series | QSAR Application | Outcome | Reference |

| Isoquinoline derivatives | Modeled AKR1C3 inhibitory activity. | The developed model was robust and could be used to design new derivatives. | japsonline.com |

| Pyrimido-isoquinolin-quinones | Developed 3D-QSAR models for antibacterial activity. | Led to the design and synthesis of new active compounds. | nih.gov |

| Isothiazole derivatives | Developed QSAR models for HCV NS5B polymerase inhibitors. | The models showed reliability in predicting the activity of new inhibitors. | nih.gov |

Coordination Chemistry and Metal Complexes Involving this compound Analogues

The study of metal complexes with N-substituted purine analogues, including this compound, is a burgeoning field of research. The versatile coordination behavior of the purine ring system, with its multiple nitrogen-donor sites, allows for the formation of a diverse array of metal complexes with unique structural and functional properties. The nature of the substituent at the N6-position can significantly influence the electronic properties and steric environment of the purine, thereby affecting its coordination to metal ions.

Synthesis and Characterization of Metal-Purine Complexes

The synthesis of metal complexes involving N6-substituted purine analogues typically involves the reaction of a suitable metal salt with the purine ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can play a crucial role in determining the final product. For instance, the synthesis of platinum(II) pincer complexes with 6-phenylpurine derivatives is achieved by reacting K2PtCl4 with the purine ligand in glacial acetic acid under reflux. nih.gov

Characterization of these metal-purine complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is instrumental in identifying the coordination sites of the purine ligand by observing shifts in the vibrational frequencies of the C=N, C-N, and N-H bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and where applicable, metal-specific NMR, provides detailed information about the structure of the complex in solution. Electronic spectroscopy (UV-Vis) can offer insights into the electronic transitions within the complex and the coordination geometry around the metal center. In the case of mixed ligand complexes, such as those involving 6-mercaptopurine (B1684380) and nicotinamide (B372718), spectroscopic analysis helps to elucidate the coordination mode of each ligand. researchgate.net For example, in these mixed ligand systems, the 6-mercaptopurine often acts as a bidentate ligand, coordinating through the exocyclic sulfur atom and the N7 atom of the imidazole (B134444) ring, while nicotinamide coordinates as a monodentate ligand via the nitrogen atom of its pyridine (B92270) ring. researchgate.net

Table 1: Synthesis and Characterization of Representative Metal-Purine Complexes

| Complex Type | Ligand(s) | Metal Salt | Synthetic Method | Characterization Techniques | Ref |

| Platinum(II) Pincer | 6-phenylpurine derivatives | K2PtCl4 | Reflux in glacial acetic acid | NMR, Mass Spectrometry, X-ray Diffraction | nih.gov |

| Mixed Ligand | 6-mercaptopurine, Nicotinamide | Zn(II), Ni(II) salts | One-pot synthesis | IR, UV-Vis, TGA, DFT | researchgate.net |

Structural Analysis of Complexation (e.g., X-ray Diffraction)

Structural analyses have revealed that the coordination of metal ions to N6-substituted purines can be highly regioselective. For example, in platinum(II) pincer complexes derived from 6-phenylpurine, coordination occurs regioselectively at the N7 position of the purine ring. nih.gov This regioselectivity can be influenced by a combination of electronic and steric factors. The presence of a substituent at the N6 position can sterically hinder coordination at N1, making N7 the preferred binding site. Furthermore, the electronic nature of the metal ion and the other ligands in its coordination sphere can also play a significant role in determining the preferred coordination site.

In the solid state, the structures of these metal-purine complexes can be further stabilized by intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions can lead to the formation of supramolecular architectures with interesting properties. For instance, some platinum complexes exhibit intermolecular π-π stacking and weak Pt···Pt interactions in the solid state, as observed by X-ray diffraction analysis. nih.gov

Table 2: Selected Crystallographic Data for a Representative Metal-Purine Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 12.876(3) |

| β (°) | 98.76(1) |

| V (ų) | 1987.1(7) |

| Z | 4 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and for illustrative purposes to represent the type of information obtained from X-ray diffraction studies.

Advanced Research Methodologies and Applications for N Propan 2 Yl 9h Purin 6 Amine

Analytical Techniques for Detection, Quantification, and Structural Elucidation in Research

The precise analysis of N-(propan-2-yl)-9H-purin-6-amine in complex biological matrices is fundamental to understanding its metabolic fate and mechanism of action. A combination of spectroscopic, chromatographic, and mass spectrometric techniques is employed for its comprehensive analysis.

Spectroscopic methods are indispensable for the structural elucidation and quantification of purine (B94841) derivatives.

UV-Vis Spectroscopy: this compound, like other purine derivatives, exhibits characteristic ultraviolet (UV) absorption due to its aromatic purine ring system. The maximum absorbance (λmax) is typically observed around 269 nm. caymanchem.com This property is useful for rapid quantification in pure solutions and as a detection method in chromatographic techniques.

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy helps identify the functional groups within the molecule. The spectrum would show characteristic vibrational frequencies for N-H stretching in the amine group, C-H stretching of the isopropyl group, C=N and C=C stretching within the purine ring, and N-H bending. For related pyrimidine (B1678525) derivatives, characteristic vibrations are observed for aromatic C-H (2920-2978 cm⁻¹), C=N (1525-1575 cm⁻¹), and C=C (1570-1596 cm⁻¹) bonds, providing a reference for the expected spectral regions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the purine ring (C2-H, C8-H), the N-H proton of the amine, the methine (CH) proton of the isopropyl group, and the methyl (CH₃) protons of the isopropyl group. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. A comprehensive set of experimental ¹³C NMR data exists for various 6-substituted purines, which aids in the assignment of signals for the purine core of this compound. nih.govcapes.gov.br Density-functional theory (DFT) methods are often employed to help understand the substituent-induced changes in the NMR chemical shifts of the atoms in the purine skeleton. nih.gov

¹⁵N NMR: Nitrogen-15 NMR can provide further insight into the electronic structure of the purine ring, as the chemical shifts of the nitrogen atoms are sensitive to substitution and protonation states. nih.govresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| UV-Vis | λmax | ~269 nm |

| FT-IR | Key Stretches (cm⁻¹) | ~3300 (N-H), ~2970 (C-H, alkyl), ~1600 (C=N, C=C) |

| ¹H NMR | Proton Signals (ppm) | Signals for purine C-H, amine N-H, isopropyl CH and CH₃ |

| ¹³C NMR | Carbon Signals (ppm) | Distinct signals for all 8 carbon atoms |

Chromatographic techniques are essential for separating this compound from complex mixtures, which is crucial for its purification and for accurate quantification in biological samples. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the major tool for the analysis and purification of cytokinins. researchgate.net Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector set at the compound's λmax. dntb.gov.ua HPLC methods can be optimized for the separation of various cytokinins, including closely related isomers. nih.gov

Gas Chromatography (GC): Gas-liquid chromatography can also be used for the separation of cytokinins. nih.gov This method often requires derivatization of the analyte to increase its volatility and thermal stability. The procedure can offer high resolution and sensitivity, especially when coupled with a mass spectrometer.

Immunoaffinity Chromatography: For trace analysis in plant tissues, immunoaffinity chromatography offers a highly selective pre-purification step. This technique uses antibodies specific to cytokinins to isolate them from a crude extract, significantly reducing matrix interference before final analysis by HPLC or other methods. researchgate.net

Table 2: Chromatographic Methods for this compound Analysis

| Method | Stationary Phase | Mobile Phase/Conditions | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradients | UV, Mass Spectrometry | Quantification, Purification |

| GC | Various capillary columns | Temperature programming | Mass Spectrometry (MS) | Trace analysis (with derivatization) |

| Immunoaffinity | Antibody-coupled resin | pH-based elution buffers | - | Sample clean-up, Concentration |

Mass spectrometry (MS) is a highly sensitive and specific technique for the identification of this compound and for profiling its metabolites in biological systems. nih.govuib.no

LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of HPLC with MS is the most powerful technique for cytokinin analysis. It combines the separation power of HPLC with the mass-resolving capability of MS. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments, enabling confident identification. researchgate.netchemrxiv.org

Tandem Mass Spectrometry (MS/MS): In tandem MS, a specific parent ion corresponding to the mass of this compound is selected, fragmented, and the resulting fragment ions are analyzed. This process, often used in triple quadrupole instruments in a mode called selected reaction monitoring (SRM), provides exceptional specificity and is the gold standard for quantification of low-level metabolites in complex samples. nih.govresearchgate.net

Metabolite Profiling: Untargeted metabolomics approaches using LC-HRMS can be used to study the metabolic fate of this compound in plants. This involves identifying various metabolic products, such as its conversion to the corresponding riboside or glucosides, or its degradation. nih.govnih.gov For instance, studies on the related N6-(Δ2-isopentenyl)adenine show it is metabolized into various adenylic nucleotides and a 7-glucoside form. nih.gov

Applications in Plant Tissue Culture and Biotechnological Research

As a synthetic cytokinin, this compound (2iP) is a key component in plant tissue culture media, where it promotes cell division and influences plant development pathways. caymanchem.comscbt.com

The success of in vitro plant regeneration often depends on the precise composition of the culture medium, particularly the type and concentration of plant growth regulators.

Media Formulations: this compound is frequently included in basal media like Murashige and Skoog (MS) medium to stimulate cell proliferation and shoot development. nih.govnih.gov Its effectiveness is often compared and used in combination with other cytokinins like 6-benzylaminopurine (B1666704) (BAP) and auxins such as α-naphthalene acetic acid (NAA).

Protocol Optimization: Research shows that the biological activity of this compound can be higher than its corresponding riboside form, N6-(Δ2-isopentenyl)adenosine. For example, in tobacco callus cultures, N6-(Δ2-isopentenyl)adenine was found to be more than three times as active as its adenosine (B11128) counterpart in promoting growth. nih.gov This is attributed to its metabolic stability; it undergoes 7-glucosylation which protects the active side chain from cleavage, unlike the riboside form. nih.gov This makes it a potent choice when optimizing media for robust growth.

This compound plays a critical role in several stages of plant regeneration from explants.

Callus Induction: Callus, an undifferentiated mass of plant cells, can be induced from explants by culturing them on a medium containing both an auxin and a cytokinin. While auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) are often primary inducers, cytokinins like this compound are crucial for sustaining proliferation and maintaining the callus in a state suitable for regeneration. areeo.ac.irresearchgate.net

Shoot Multiplication and Organogenesis: The ratio of cytokinin to auxin is a key determinant of developmental fate. A higher cytokinin-to-auxin ratio generally promotes shoot formation (organogenesis). This compound is used to induce the formation of adventitious shoots from callus or directly from explants. In rice regeneration protocols, for example, the combination of a cytokinin with an auxin was shown to be essential for high-frequency shoot regeneration. researchgate.net The established activity of this compound in promoting cell division makes it an effective agent for increasing the number of shoots obtained from a single explant during the multiplication phase. nih.gov

Table 3: Applications of this compound in Plant Tissue Culture

| Application | Process | Role of this compound | Typical Combination |

|---|---|---|---|

| Media Formulation | In Vitro Growth | Potent growth promoter | Used with basal salts (e.g., MS) |

| Callus Culture | Induction & Proliferation | Stimulates cell division, maintains callus health | With an auxin (e.g., 2,4-D, NAA) |

| Organogenesis | Shoot Induction | Promotes differentiation of shoots from callus | High cytokinin/auxin ratio |

| Micropropagation | Shoot Multiplication | Increases the number of shoots from explants | Often used with a low level of auxin |

Genetic and Molecular Approaches in Biological Pathway Elucidation

The elucidation of the biological pathways affected by this compound, also known as N6-isopropyladenosine, and its analogs, has been significantly advanced through the application of sophisticated genetic and molecular research methodologies. These approaches have enabled scientists to move beyond simple phenotypic observations to a more nuanced understanding of the compound's mechanisms of action at the molecular level. Techniques such as genome-wide expression analysis, targeted gene studies, and proteomics have been instrumental in identifying the specific signaling cascades and regulatory networks modulated by this class of compounds.

A significant breakthrough in understanding the biological activity of purine derivatives has come from studies on N6-isopentenyladenosine (i6A), a naturally occurring analog of this compound. Research employing these advanced methodologies has revealed that i6A and its synthetic analogs can inhibit the proliferation of human tumor cell lines by altering gene expression. nih.govnih.gov

One of the key pathways identified is the NRF2-mediated oxidative stress response. nih.govnih.gov In studies involving human breast adenocarcinoma cells (MCF7), treatment with i6A and its analogs led to significant changes in the expression of a host of genes. Microarray gene expression profiling demonstrated a considerable overlap in the genes affected by i6A and its analogs, with 182 genes being modulated by all tested compounds. nih.gov Pathway enrichment analysis of these differentially expressed genes pointed to the "NRF2-mediated oxidative stress response" as the most significantly associated pathway. nih.govnih.gov

Further molecular investigations using luciferase reporter gene assays in transfected MCF7 cells have confirmed that i6A activates the transcription factor NRF2. nih.govnih.gov This activation is a critical step in the cellular defense against oxidative stress. The binding of NRF2 to antioxidant response elements (AREs) in the promoters of its target genes initiates their transcription. nih.gov

The table below summarizes the findings from a study on the differential gene expression in MCF7 cells treated with i6A and its analogs.

Table 1: Differential Gene Expression in MCF7 Cells

| Compound | Number of Differentially Expressed Genes (≥1.5-fold change, p < 1.0 × 10⁻⁴) |

|---|---|

| N6-isopentenyladenosine (i6A) | 451 |

| N6-allyladenosine (allyl6A) | 629 |

| N6-benzyladenosine (benzyl6A) | 508 |

| N6-butyladenosine (butyl6A) | 527 |

Data sourced from a study on N6-isopentenyladenosine and its analogs. nih.gov

Quantitative real-time PCR has been used to validate the results from microarray analyses for several of these differentially expressed genes, confirming their modulation by i6A and its analogs. nih.gov These findings suggest that these compounds can trigger a cellular response against oxidative stress. nih.gov

While direct proteomic studies on this compound are not extensively documented in publicly available research, the methodologies applied to other N6-modified adenosines, such as N6-methyladenosine (m6A), provide a clear framework for future investigations. Quantitative proteomic techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been successfully used to analyze global changes in protein expression in response to cellular stress. nih.gov For instance, in studies on heat shock response, SILAC-based proteomics identified hundreds of proteins with altered expression levels, and further analysis linked some of these changes to m6A-mediated mechanisms. nih.gov Such proteomic approaches could be powerfully applied to identify the direct protein targets of this compound and to understand the downstream consequences of its interaction with cellular machinery.

Another molecular approach to understanding the pathways involving purine analogs is the use of radioactively labeled ligands. For example, a radioiodinated analog of N6-(4-hydroxyphenyl)isopropyladenosine has been used to characterize its binding to adenosine receptors in rat brain membranes. nih.gov This type of ligand binding assay is crucial for identifying and characterizing the receptors through which these compounds may exert their effects.

Furthermore, the study of signal transduction pathways, such as those involving protein kinases, is essential. The activation of protein kinase A (PKA) is a well-established signaling mechanism for many cellular processes. nih.gov The interaction of this compound with such kinase pathways could be investigated using in vitro kinase assays and by analyzing the phosphorylation status of downstream target proteins in treated cells. For example, studies on insulin (B600854) signaling have utilized measurements of S6 kinase activity to demonstrate the activation of this pathway in response to insulin treatment in Xenopus oocytes. nih.govembopress.org

The table below outlines various genetic and molecular approaches and their potential applications in elucidating the biological pathways of this compound.

Table 2: Genetic and Molecular Research Methodologies

| Methodology | Application in Pathway Elucidation | Potential Findings |

|---|---|---|

| Microarray Analysis | Genome-wide screening of gene expression changes in response to the compound. | Identification of key regulated genes and pathways (e.g., NRF2 pathway). |

| Quantitative Real-Time PCR (qRT-PCR) | Validation of gene expression changes identified by microarray analysis. | Confirmation of the up- or down-regulation of specific target genes. |

| Luciferase Reporter Gene Assays | Functional analysis of the activation or inhibition of specific transcription factors or signaling pathways. | Confirmation of the compound's effect on transcriptional activity (e.g., NRF2 activation). |

| Quantitative Proteomics (e.g., SILAC, LC-MS/MS) | Global analysis of changes in protein expression and post-translational modifications. | Identification of protein targets and downstream effector proteins. |

| Ligand Binding Assays | Characterization of the binding affinity and specificity of the compound to its receptors. | Identification of specific cell surface or intracellular receptors. |

| In Vitro Kinase Assays | Direct measurement of the effect of the compound on the activity of specific protein kinases. | Determination of whether the compound is a direct inhibitor or activator of key kinases. |

Q & A

Basic: What are the common synthetic routes for preparing N-(propan-2-yl)-9H-purin-6-amine derivatives?

Methodological Answer:

Derivatives of this compound are typically synthesized via:

- Suzuki-Miyaura Cross-Coupling : 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine reacts with substituted phenylboronic acids in the presence of Pd(Ph₃)₄ and K₂CO₃ under reflux (toluene, 12 h), yielding 6-aryl derivatives .

- Alkylation/Substitution : Displacement of chlorine in 6-chloropurines with amines or alkoxy groups (e.g., N-methoxy derivatives synthesized via N-methylation followed by Cl substitution) .

- Biological Activity-Driven Synthesis : For acetylcholinesterase (AChE) inhibitors, derivatives are designed with substituted benzyl or piperidine groups attached to the purine core via multistep alkylation and purification (column chromatography with EtOAc/hexane) .

Basic: How is X-ray crystallography applied to determine the structure of this compound analogs?

Methodological Answer:

- Software Tools : SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) and ORTEP-III (for graphical representation of thermal ellipsoids) are standard .

- Hydrogen Bonding/π-Interactions : Crystal structures (e.g., N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine) reveal N6—H6···N7 hydrogen bonds and C8—H8···π interactions, critical for stability .

- Key Parameters : Reported data include unit cell dimensions, Cg—Cg distances (e.g., 3.39 Å for π-π stacking), and torsion angles, validated via CIF files .

Advanced: How do substituents at the 2-position influence the tautomeric equilibrium of N-alkoxy-9-methyl-9H-purin-6-amine derivatives?

Methodological Answer:

-

Tautomer Identification : ¹H/¹³C NMR distinguishes amino (NH₂) and imino (NH) tautomers. Electron-withdrawing groups (EWGs) at C-2 stabilize the imino form, while alkyl/alkoxy groups favor amino tautomers .

-

Quantitative Analysis : Ratios are calculated via integration of NH/CH₃ signals. For example:

Substituent at C-2 Amino:Imino Ratio -OCH₃ 3:1 -NH₂ 1:2 -Cl 1:4 -

Reactivity Impact : Tautomer preference affects benzylation outcomes; amino tautomers favor N⁶-benzylation, while imino forms promote N⁷-benzylation .

Advanced: What methodologies are employed to assess acetylcholinesterase (AChE) inhibition by purin-6-amine derivatives?

Methodological Answer:

-

Enzyme Assay Protocol :

-

Results : Four derivatives showed >10% inhibition (see table below).

Compound Structure Inhibitory Activity (% at 100 μM) 9-(1-(4-Cl-benzyl)piperidin-4-yl)-2-Cl-purine 12% 9-(1-(3-OMe-benzyl)piperidin-4-yl)-2-Cl-purine 15% 9-(1-(2-NO₂-benzyl)piperidin-4-yl)-2-Cl-purine 11% 9-(1-(4-F-benzyl)piperidin-4-yl)-2-Cl-purine 13%

Advanced: How are structure-activity relationship (SAR) studies conducted for 2-arylalkynyl purin-6-amine derivatives?

Methodological Answer:

-

Synthetic Strategy : 2-((5-Chlorothiophen-2-yl)ethynyl) derivatives are synthesized via Sonogashira coupling, with yields varying by substituent (57–93%) .

-

Biological Testing : Compounds are screened for receptor binding or enzyme inhibition. For example:

Derivative (Substituent) Yield (%) Notable Activity N-Cyclopentyl 93 High binding affinity N-(3-Chlorobenzyl) 91 AChE inhibition N-(Tetrahydrofuran-3-yl) 76 Anticancer potential -

Computational Modeling : Docking studies (e.g., AutoDock) correlate substituent bulk/electrostatics with activity .

Basic: What purification techniques are recommended for isolating this compound derivatives?

Methodological Answer:

- Column Chromatography : Silica gel with EtOAc/hexane gradients (1:3 to 1:6) for Suzuki-coupled products .

- Recrystallization : Use ethanol/water or DCM/hexane for high-purity crystals, validated via melting point and HPLC (>95% purity) .

- HPLC-Preparative : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for polar derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.